2-VINYLHEXAFLUOROISOPROPANOL

Description

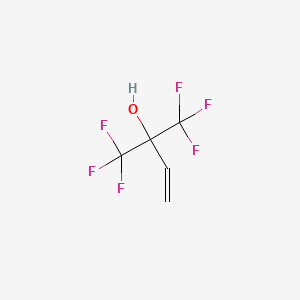

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O/c1-2-3(12,4(6,7)8)5(9,10)11/h2,12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSMHPJJFLCUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19701-19-0 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 2-Vinylhexafluoroisopropanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of 2-vinylhexafluoroisopropanol, a fluorinated alcohol with significant potential in the development of novel polymers, pharmaceuticals, and advanced materials. The unique combination of the hexafluoroisopropanol moiety and a reactive vinyl group imparts distinct chemical properties, making it a valuable building block in organic synthesis. This document details a robust synthetic protocol via the Grignard reaction of hexafluoroacetone with vinylmagnesium bromide, followed by a comprehensive purification strategy. The causality behind experimental choices, self-validating protocols, and supporting literature are integrated to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

Hexafluoroisopropanol (HFIP) is a polar, non-nucleophilic solvent with a strong hydrogen bond-donating ability, making it a unique medium for a variety of chemical transformations.[1][2] The incorporation of a vinyl group onto the HFIP scaffold to form this compound, also known as 1,1,1,3,3,3-hexafluoro-2-(prop-1-en-2-yl)propan-2-ol, introduces a reactive handle for polymerization and further functionalization. This guide presents a detailed methodology for the synthesis and purification of this valuable compound, addressing the specific challenges associated with handling fluorinated materials.

The primary synthetic route discussed is the nucleophilic addition of a vinyl Grignard reagent to hexafluoroacetone. This method is advantageous due to the commercial availability of the starting materials and the generally high yields associated with Grignard reactions.[3]

Synthesis of this compound via Grignard Reaction

The synthesis is a two-step process: the preparation of the vinylmagnesium bromide Grignard reagent, followed by its reaction with hexafluoroacetone.

Synthesis of Vinylmagnesium Bromide

The successful formation of the Grignard reagent is critical for the overall success of the synthesis. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the magnesium ions and stabilize the Grignard reagent.[4]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus must be thoroughly dried to prevent the quenching of the Grignard reagent. An inert atmosphere of dry nitrogen or argon is maintained throughout the reaction.

-

Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added as an initiator. A small amount of a solution of vinyl bromide in dry THF is added to the magnesium. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the Grignard formation.[5]

-

Addition of Vinyl Bromide: The remaining solution of vinyl bromide in dry THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is then cooled to room temperature and is ready for the next step.

Reaction of Vinylmagnesium Bromide with Hexafluoroacetone

Hexafluoroacetone is a gas at room temperature and is typically handled as a hydrate or in a solution. For this reaction, it is crucial to use anhydrous hexafluoroacetone, which can be generated in situ or bubbled directly into the reaction mixture.

-

Reaction Setup: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath.

-

Addition of Hexafluoroacetone: Anhydrous hexafluoroacetone gas is bubbled through the Grignard solution under vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 10°C.

-

Quenching: After the addition of hexafluoroacetone is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5] This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

-

Workup: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification of fluorinated alcohols can be challenging due to their unique physical properties, such as high volatility and the potential to form azeotropes. A multi-step purification strategy is often necessary to achieve high purity.

Rationale for Purification Strategy

The crude product from the Grignard reaction will likely contain unreacted starting materials, byproducts from the Grignard formation, and the desired product. The high volatility of this compound suggests that distillation will be a key purification step. However, the presence of impurities with similar boiling points may necessitate additional techniques.

Purification Protocol

-

Solvent Removal: The solvent (THF and diethyl ether) is carefully removed from the dried organic extract using a rotary evaporator.

-

Fractional Distillation: The crude product is subjected to fractional distillation under atmospheric pressure. The boiling point of this compound is expected to be higher than that of HFIP (59 °C) due to the larger molecular weight. A careful collection of fractions is necessary.

-

Extractive Distillation (if necessary): If azeotropes are formed, extractive distillation can be employed. This involves adding a high-boiling solvent that selectively alters the volatility of the components, allowing for their separation.[6]

-

Flash Chromatography (for high purity): For achieving very high purity, flash column chromatography on silica gel can be performed. A solvent system of hexane and ethyl acetate is a common starting point for the separation of moderately polar compounds.[7] Due to the fluorinated nature of the compound, careful optimization of the solvent system will be required.

Diagram of the Purification Workflow

Caption: A multi-step workflow for the purification of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the vinyl protons and the hydroxyl proton. |

| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups. |

| ¹³C NMR | Resonances for the vinyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the CF₃ groups. |

| FT-IR | A broad absorption band for the O-H stretch, and characteristic peaks for C=C and C-F bonds. |

| GC-MS | A single major peak with the expected mass-to-charge ratio for the molecular ion. |

Safety Considerations

-

Hexafluoroacetone: Is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.

-

Vinyl Bromide: Is a flammable and carcinogenic liquid. It should be handled with extreme care in a fume hood.

Conclusion

This technical guide outlines a reliable and scalable method for the synthesis and purification of this compound. The presented protocols, grounded in established chemical principles, provide a solid foundation for researchers to produce this valuable fluorinated monomer for a wide range of applications in materials science and drug discovery. The detailed experimental procedures and purification strategies are designed to ensure both high yield and high purity of the final product.

References

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

- Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e8.

- Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.

-

Request PDF. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Retrieved from [Link]

- Google Patents. (n.d.). Purification of fluorinated alcohols.

-

LookChem. (n.d.). alpha-(Trifluoromethyl)styrene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

-

PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers | Request PDF. Retrieved from [Link]

-

International Journal of Drug Development and Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

-

Scribd. (2024, October 8). An Overview of The Synthesis of - Hexafluoroisopropanol and Its Key Intermediates. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

NIH. (n.d.). Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol. Retrieved from [Link]

- Google Patents. (n.d.). 1,1,1,3,3,3-hexafluoro-2-propanol/c1 to c4 alkanol complexes.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 2-VINYLHEXAFLUOROISOPROPANOL Monomer: Properties and Potential in Advanced Drug Delivery

This guide provides a comprehensive technical overview of the 2-VINYLHEXAFLUOROISOPROPANOL (2-VHFIP) monomer, detailing its chemical properties, synthesis, polymerization, and potential applications, particularly within the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of fluorinated polymers.

Introduction: The Promise of Fluorinated Monomers in Biomedicine

Fluorinated polymers represent a unique class of materials renowned for their exceptional chemical inertness, thermal stability, low surface energy, and biocompatibility.[1][2][3] These properties make them highly attractive for advanced biomedical applications, ranging from medical device coatings to sophisticated drug delivery systems.[3][4] The monomer this compound, which incorporates both a polymerizable vinyl group and the highly fluorinated hexafluoroisopropanol (HFIP) moiety, stands out as a building block for next-generation functional polymers. The HFIP group, with its strong electron-withdrawing nature and ability to form hydrogen bonds, imparts unique solubility characteristics and potential for specific interactions with biological molecules.[1][5] This guide delves into the core chemical properties of 2-VHFIP and its corresponding polymer, poly(this compound) (P(2-VHFIP)), providing a scientific foundation for its exploration in drug development.

Synthesis and Characterization of this compound Monomer

The synthesis of 2-VHFIP is not widely documented in standard literature, necessitating a rational approach based on established organic chemistry principles. A plausible and efficient synthetic route involves the nucleophilic addition of a vinyl organometallic reagent to hexafluoroacetone.

Proposed Synthetic Pathway: Grignard Reaction

A viable method for the synthesis of 2-VHFIP is the Grignard reaction, which involves the reaction of vinylmagnesium bromide with hexafluoroacetone. This reaction is a classic C-C bond-forming reaction that is well-suited for the creation of tertiary alcohols.[3][6][7]

Reaction Scheme:

Figure 1: Proposed synthesis of 2-VHFIP via Grignard reaction.

Experimental Protocol: Synthesis of this compound

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). Vinyl bromide is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.[3]

-

Reaction with Hexafluoroacetone: The flask containing the Grignard reagent is cooled to 0°C. Hexafluoroacetone gas is then bubbled through the solution, or a solution of hexafluoroacetone in THF is added dropwise. The reaction is highly exothermic and should be carefully controlled.

-

Quenching and Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Physicochemical Properties of the Monomer

The unique combination of a vinyl group and a hexafluoroisopropyl alcohol moiety results in a monomer with distinct physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 19701-19-0 | N/A |

| Molecular Formula | C₅H₄F₆O | N/A |

| Molecular Weight | 194.08 g/mol | N/A |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | ~99-100 °C at 760 mmHg | Inferred |

| Density | ~1.42 g/cm³ | Inferred |

Spectroscopic Characterization

The structure of the 2-VHFIP monomer can be unequivocally confirmed using a combination of spectroscopic techniques.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-7 ppm) and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two vinyl carbons, the quaternary carbon attached to the hydroxyl group, and the two trifluoromethyl carbons. The carbon bearing the hydroxyl group is expected to be significantly deshielded.[10]

-

¹⁹F NMR: The fluorine NMR will show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad O-H stretching band around 3400 cm⁻¹, C-H stretching vibrations of the vinyl group just above 3000 cm⁻¹, a C=C stretching absorption around 1640 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the monomer.

Polymerization of this compound

The presence of the vinyl group allows 2-VHFIP to undergo polymerization through various mechanisms, primarily free-radical and anionic polymerization.

Radical Polymerization

Due to the electron-withdrawing nature of the hexafluoroisopropyl group, the vinyl group of 2-VHFIP is expected to be susceptible to radical polymerization.[11][12][13]

Figure 2: Schematic of the free-radical polymerization of 2-VHFIP.

Experimental Protocol: Radical Polymerization of 2-VHFIP

-

Monomer Purification: The 2-VHFIP monomer is purified by passing it through a column of basic alumina to remove any acidic impurities and inhibitors.

-

Reaction Setup: The purified monomer is placed in a Schlenk flask with a suitable solvent (e.g., ethyl acetate, hexafluoroisopropanol) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: The flask is then immersed in an oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and stirred for a predetermined time.

-

Isolation of Polymer: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then precipitated by pouring the solution into a non-solvent such as methanol or hexane.

-

Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent, and re-precipitated to remove unreacted monomer and initiator fragments. The final polymer is dried under vacuum to a constant weight.

Anionic Polymerization

The strong electron-withdrawing effect of the two trifluoromethyl groups makes the vinyl double bond of 2-VHFIP electron-deficient. This characteristic suggests that the monomer should be amenable to anionic polymerization, potentially leading to polymers with well-controlled molecular weights and narrow molecular weight distributions.[4][14][15] However, the acidic proton of the hydroxyl group must be protected or the polymerization must be initiated with a base that is not strong enough to deprotonate the alcohol, or the initiator will be quenched.

Physicochemical Properties of Poly(this compound)

The resulting polymer, P(2-VHFIP), is expected to exhibit a unique combination of properties derived from its fluorinated nature and the presence of the hydroxyl groups.

| Property | Expected Characteristics | Rationale |

| Solubility | Soluble in polar organic solvents and fluorinated solvents. | The polar hydroxyl group and the fluorinated side chains contribute to its unique solubility profile. |

| Thermal Stability | High thermal stability. | The strong C-F bonds in the polymer structure contribute to excellent thermal resistance.[16][17][18] |

| Biocompatibility | Expected to be highly biocompatible. | Fluoropolymers are generally known for their inertness and biocompatibility.[2][9][10][19] |

| Surface Properties | Low surface energy, hydrophobic, and oleophobic. | The high fluorine content will lead to a low-energy surface.[1][3] |

| Glass Transition Temperature (Tg) | Relatively high Tg. | The bulky and rigid hexafluoroisopropyl side groups will restrict chain mobility. |

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and glass transition temperature of P(2-VHFIP).[14][19][20] TGA would reveal the onset of decomposition, which is expected to be at a high temperature. DSC would be used to measure the Tg, providing insights into the polymer's amorphous or semi-crystalline nature.

Applications in Drug Development

The unique properties of P(2-VHFIP) make it a promising candidate for various applications in drug delivery and development.

Controlled Drug Release Matrices

The hydrophobic nature of the fluorinated backbone combined with the potential for hydrogen bonding through the hydroxyl groups could allow for the formulation of matrices for the controlled release of both hydrophobic and hydrophilic drugs.[21][22][23][24][25] The release kinetics could be tuned by altering the polymer's molecular weight and by copolymerizing 2-VHFIP with other monomers.

Figure 3: Conceptual workflow for a P(2-VHFIP)-based drug delivery system.

Functionalization for Drug Conjugation

The hydroxyl group on the P(2-VHFIP) side chain provides a reactive handle for the covalent attachment of drug molecules, targeting ligands, or other functional moieties.[5][26][27] This allows for the creation of sophisticated polymer-drug conjugates with enhanced therapeutic efficacy and reduced side effects.

Biocompatible Coatings

The inherent biocompatibility and low surface energy of fluoropolymers make P(2-VHFIP) an excellent candidate for coating medical devices and implants to reduce biofouling and improve their integration with biological tissues.[2]

Conclusion

This compound is a highly promising monomer for the development of advanced functional polymers with significant potential in the field of drug development. Its unique combination of a polymerizable vinyl group and the electron-withdrawing, hydrogen-bond-donating hexafluoroisopropanol moiety gives rise to polymers with a desirable set of properties, including thermal stability, chemical inertness, and biocompatibility. While further research is needed to fully elucidate the specific polymerization kinetics and in vivo performance of P(2-VHFIP)-based systems, the foundational chemical properties outlined in this guide provide a strong rationale for its continued investigation as a key component in the next generation of drug delivery platforms.

References

-

PubChem. 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

-

ResearchGate. 1H and 13C NMR spectra of upper and lower phases separated from the NMP-HFIP-H2O system at 298 K. [Link]

- Baskaran, D., & Müller, A. H. E. (2012). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 3-44). Elsevier.

-

NAMSA. (2020). FDA Releases New Draft Guidance for Biocompatibility of Devices in Contact with Intact Skin. [Link]

- Organic Syntheses. (1966). Vinyl Bromide. Organic Syntheses, 46, 107.

- Okamoto, K., et al. (2024). Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. Journal of the American Chemical Society, 146(10), 6945-6953.

-

ResearchGate. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. [Link]

- Yamamoto, T., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(5), 681.

- Al-Tahami, K. A., & Singh, J. (2007). Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation. Pharmaceutical Development and Technology, 12(5), 483-489.

- Jorgensen, W. L., & Tirado-Rives, J. (2005). Model of 1,1,1,3,3,3-Hexafluoro-propan-2-ol for Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 109(46), 21913-21916.

- Rzayev, Z. M. O., & Ahmad, Z. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1523-1533.

- Cacchi, S., et al. (2003). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of Organic Chemistry, 68(1), 211-217.

- Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences, 6(3), 13-20.

-

ResearchGate. Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers. [Link]

- Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 1. Synthesis, Properties, Processing and Simulation (pp. 40-71). Royal Society of Chemistry.

-

Okamoto, K., et al. (2024). Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis. PubMed. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

ResearchGate. Breakdown products of the thermal degradations of selected poly(alkyl methacrylates). [Link]

- Craciun, G., et al. (2009). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. Romanian Biotechnological Letters, 14(6), 4769-4775.

- Pensa, E., et al. (2021). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Advances, 11(31), 18981-19002.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

ACS Organic & Inorganic Au. Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]

-

ResearchGate. Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. [Link]

-

ResearchGate. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. [Link]

- Hirao, A., et al. (2012). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 45(15), 5955-5964.

- Google Patents. (1972). 1,1,1,3,3,3-hexafluoro-2-propanol/c1 to c4 alkanol complexes. US3691092A.

-

arXiv. (2008). Predicting the Drug Release Kinetics of Matrix Tablets. [Link]

- MDPI. (2020). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Molecules, 25(8), 1863.

-

Scholarship @ Claremont. (2008). Predicting the Drug Release Kinetics of Matrix Tablets. [Link]

-

Polymer Science Learning Center. Anionic vinyl polymerization. [Link]

-

YouTube. (2024). Biocompatibility Testing, What You Need to Know. [Link]

-

Greener Industry. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Wikipedia. Wittig reaction. [Link]

- Marquette University. (2011). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites.

-

Wiley Online Library. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. [Link]

- PubMed Central. (2014). Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes. PLoS ONE, 9(1), e86364.

-

Quora. Why can't 'PVC' be made from anionic polymerization although the chloride substituent is an electron-withdrawing-group?. [Link]

-

Cosmetic Ingredient Review. (2018). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. [Link]

-

American Chemical Society. (2023). Tryptophan-selective chemical modification of proteins in hexafluoro-2-isopropanol (HFIP). [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts. [Link]

- PubMed Central. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

SciSpace. Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]

-

ResearchGate. Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate). [Link]

-

ResearchGate. Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. [Link]

-

ResearchGate. Structure and dynamics of hexafluoroisopropanol-water mixtures by x-ray diffraction, small-angle neutron scattering, NMR spectroscopy, and mass spectrometry. [Link]

- IOP Conference Series: Materials Science and Engineering. (2019). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. IOP Conference Series: Materials Science and Engineering, 537(3), 032080.

-

ChemRxiv. (2021). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. [Link]

Sources

- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. namsa.com [namsa.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. pslc.ws [pslc.ws]

- 16. polychemistry.com [polychemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. epublications.marquette.edu [epublications.marquette.edu]

- 19. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 20. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 21. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpras.com [ijpras.com]

- 23. [0810.5323] Predicting the Drug Release Kinetics of Matrix Tablets [arxiv.org]

- 24. "Predicting the Drug Release Kinetics of Matrix Tablets" by Boris Baeumer, Lipika Chatterjee et al. [scholarship.claremont.edu]

- 25. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hexafluoroisopropanol as a Bioconjugation Medium of Ultrafast, Tryptophan-Selective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tryptophan-selective chemical modification of proteins in hexafluoro-2-isopropanol (HFIP) - American Chemical Society [acs.digitellinc.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Vinylhexafluoroisopropanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature

2-Vinylhexafluoroisopropanol (2-VHFIP) is a molecule of significant interest, bridging the worlds of polymer science and pharmaceutical development. Its structure is a compelling hybrid: a reactive vinyl group poised for polymerization or functionalization, attached to the unique hexafluoroisopropanol (HFIP) core. The HFIP moiety is renowned for its strong hydrogen-bond-donating capability, low nucleophilicity, and ability to impart unique solubility and stability characteristics to parent molecules. The vinyl group, conversely, is a cornerstone of polymer chemistry and a versatile handle in organic synthesis.[1]

This guide provides an in-depth, multi-technique spectroscopic analysis of 2-VHFIP. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the why—the causal links between molecular structure and spectroscopic output. We will explore how each technique provides a unique piece of the puzzle, culminating in a complete and unambiguous structural confirmation. The protocols herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.

Part 1: The Molecular Blueprint of 2-VHFIP

Before delving into the spectra, we must first understand the structure we are probing. 2-VHFIP possesses three key regions that will generate distinct spectroscopic signals:

-

The Vinyl Group (CH₂=CH-) : The source of olefinic proton and carbon signals in NMR, a C=C stretching vibration in IR, and a π → π* electronic transition in UV-Vis spectroscopy.

-

The Hexafluoro-isopropanol Core : Dominated by two trifluoromethyl (-CF₃) groups, which will produce a powerful signal in ¹⁹F NMR and intense C-F stretching bands in IR. The central quaternary carbon is also a key feature in ¹³C NMR.

-

The Tertiary Alcohol (-OH) : This group will give rise to a characteristic hydroxyl proton signal in ¹H NMR and a prominent, broad O-H stretching band in IR spectroscopy.

Understanding these components allows us to predict the spectroscopic data and, conversely, use the acquired data to confirm this precise molecular architecture.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei. For 2-VHFIP, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the nature and connectivity of the hydrogen atoms in the molecule. The vinyl group presents a classic, complex splitting pattern, while the hydroxyl proton's appearance is highly dependent on experimental conditions.

Expected ¹H NMR Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| Hₐ (geminal) | ~5.5 - 6.0 | Doublet of Doublets (dd) | Jgem, Jcis |

| Hₑ (trans) | ~5.8 - 6.2 | Doublet of Doublets (dd) | Jgem, Jtrans |

| Hₓ (vicinal) | ~6.0 - 6.5 | Doublet of Doublets (dd) | Jcis, Jtrans |

| -OH | Variable (e.g., 2.0 - 4.0) | Singlet (broad) | Exchanges with D₂O |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-VHFIP and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for precise chemical shift referencing.

-

Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity and maximize spectral resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm and a relaxation delay of at least 2 seconds is recommended to ensure quantitative integrity.

-

Validation: To confirm the -OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will diminish or disappear due to proton-deuterium exchange.

¹⁹F NMR Spectroscopy

Given the six fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing 2-VHFIP.[2][3] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[4]

Expected ¹⁹F NMR Data Summary

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|

| -CF₃ | ~ -75 to -80 | Singlet | The two CF₃ groups are chemically equivalent. Referenced to CFCl₃ (δ = 0 ppm). |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire the spectrum. ¹⁹F NMR typically requires a wider spectral width (~200 ppm) than ¹H NMR.[3] Proton decoupling can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, though for the -CF₃ groups in 2-VHFIP, this is often unnecessary.

-

Referencing: Chemical shifts should be referenced externally using a standard like CFCl₃.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The presence of highly electronegative fluorine atoms will have a significant impact on the chemical shifts and will introduce C-F coupling.

Expected ¹³C NMR Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| C H₂= | ~115 - 125 | Triplet | Standard ¹JCH coupling |

| =C H- | ~130 - 140 | Doublet | Standard ¹JCH coupling |

| -C (OH)- | ~75 - 85 | Septet or complex multiplet | Strong ¹JCF coupling to six F atoms |

| -C F₃ | ~120 - 130 | Quartet | Strong ¹JCF coupling to three F atoms |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A slightly more concentrated sample (~20-30 mg in 0.6 mL of solvent) than that used for ¹H NMR is advisable due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This is the standard method, where all C-H couplings are removed, resulting in a single peak for each unique carbon environment. Longer acquisition times are typically required.

-

Advanced Techniques: If desired, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for rapid functional group identification.[5]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3600 - 3200 | O-H stretch | Tertiary Alcohol | Strong, Broad |

| ~3100 - 3000 | C-H stretch (sp²) | Vinyl | Medium |

| ~1645 | C=C stretch | Vinyl | Medium |

| ~1300 - 1000 | C-F stretch | Trifluoromethyl | Very Strong |

| ~1150 | C-O stretch | Tertiary Alcohol | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film):

-

Place one or two drops of neat 2-VHFIP liquid onto a polished salt plate (e.g., NaCl or KBr). Causality: Salt plates are used because they are transparent to mid-range infrared radiation.[6]

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Background Scan (Validation): Before running the sample, run a background spectrum of the empty sample compartment. The instrument will automatically subtract this from the sample spectrum to remove interfering signals from atmospheric H₂O and CO₂.[6]

-

Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or anhydrous chloroform) and store them in a desiccator to prevent damage from moisture.

Part 4: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 182 | [C₅H₃F₆O]⁺ | Molecular Ion (M⁺) |

| 164 | [C₅H₂F₆]⁺ | M⁺ - H₂O (Dehydration) |

| 113 | [C₄H₃F₄O]⁺ | M⁺ - CF₃ (Loss of Trifluoromethyl) |

| 69 | [CF₃]⁺ | Alpha-cleavage |

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a highly diluted solution of 2-VHFIP in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. This process is characteristic of the molecule's structure. Alcohols commonly undergo dehydration (loss of H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen).[7][8][9]

-

Detection: The positively charged ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight.

Part 5: UV-Visible Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[10][11] For 2-VHFIP, the only significant chromophore (light-absorbing group) is the carbon-carbon double bond of the vinyl group.

Expected UV-Vis Data

| Transition | λₘₐₓ (nm) | Chromophore |

|---|

| π → π* | ~170 - 190 | C=C (Vinyl) |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection (Validation): Choose a solvent that is transparent in the UV region of interest. Cyclohexane or acetonitrile are excellent choices as they have low UV cutoffs.[12] Run a blank spectrum with only the solvent to ensure there is no interfering absorbance.

-

Sample Preparation: Prepare a very dilute solution of 2-VHFIP in the chosen UV-transparent solvent using a quartz cuvette. Causality: Quartz is used because standard glass or plastic cuvettes absorb strongly in the UV range.

-

Data Acquisition: Place the sample cuvette and a reference cuvette (containing only the solvent) into the spectrophotometer. Scan the desired wavelength range (e.g., 190-400 nm).

-

Data Analysis: The resulting spectrum will plot absorbance versus wavelength. The wavelength of maximum absorbance is recorded as λₘₐₓ. For an isolated vinyl group, this absorption is typically strong but occurs at a short wavelength, often near the lower limit of standard laboratory spectrophotometers.[13]

Part 6: Applications and Safety

Relevance in Research and Drug Development

The dual functionality of 2-VHFIP makes it a valuable monomer. Polymers derived from 2-VHFIP can be used to create materials with unique properties, such as specialty membranes or functional coatings. In drug development, the HFIP motif is sometimes incorporated to enhance properties like metabolic stability.[4] Furthermore, polymers based on vinyl monomers, such as polyvinyl alcohol (PVA), are extensively used as excipients in drug delivery systems to control release and improve the bioavailability of poorly soluble drugs.[14][15][16] The ability to precisely characterize the monomer is the first critical step in developing these advanced applications.

Mandatory Safety and Handling

This compound and its parent compound, hexafluoroisopropanol, are hazardous chemicals that must be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

-

Handling: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][18] Avoid all contact with skin and eyes. It is corrosive and can cause severe burns.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and bases.[17]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move to fresh air.

Always consult the most current Safety Data Sheet (SDS) for the material before handling.[17][18]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each analytical technique provides indispensable information. ¹H, ¹³C, and ¹⁹F NMR collectively map the atomic framework and confirm connectivity. IR spectroscopy rapidly verifies the presence of key functional groups—alcohol, vinyl, and trifluoromethyl. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways, while UV-Vis spectroscopy identifies the electronic transitions of the vinyl chromophore. Together, these techniques provide a robust and definitive molecular signature, enabling researchers to proceed with confidence in its application, from advanced polymer synthesis to novel pharmaceutical design.

References

-

19Flourine NMR. University of Ottawa NMR Facility. [Link]

-

Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. National Institutes of Health (NIH). [Link]

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. [Link]

-

Ultrafast 19F MAS NMR. ChemRxiv. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Human Metabolome Database. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY. NPTEL. [Link]

-

Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. National Institutes of Health (NIH). [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

-

The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. National Institutes of Health (NIH). [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

Organic Chemistry - Mass Spectrometry Part II. London Ore. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. [Link]

-

The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]

-

Ultraviolet/visible spectroscopy. Royal Society of Chemistry: Education. [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Alcohols. The Organic Chemistry Tutor. [Link]

-

29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]

-

AN INTRODUCTION TO INFRA RED SPECTROSCOPY. Knockhardy Publishing. [Link]

-

IR SPECTROSCOPY. Mega Lecture. [Link]

-

Safety Data Sheet: Poly(vinyl alcohol). Chemos GmbH & Co.KG. [Link]

-

2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST WebBook. [Link]

-

SAFETY DATA SHEET - Polyvinyl Alcohol Dispersing Agent. Hach. [Link]

-

New Opportunities for Oral Sustained Release Formulations With Polyvinyl Alcohol. Drug Development & Delivery. [Link]

Sources

- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. megalecture.com [megalecture.com]

- 6. knockhardy.org.uk [knockhardy.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. UV-Visible Solvents [sigmaaldrich.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Opportunities for Oral Sustained Release Formulations With Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

Introduction: Characterizing a Unique Fluorinated Vinyl Alcohol

An In-Depth Technical Guide to the Mass Spectrometry of 2-Vinylhexafluoroisopropanol

This compound (2-VHFIP) is a specialty chemical whose unique structure—combining a reactive vinyl group with the electron-withdrawing and sterically demanding hexafluoroisopropyl moiety—makes it a molecule of interest in polymer science and synthetic chemistry. Its volatility and complex functionality present a distinct analytical challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier technique for its identification, structural elucidation, and quantification.

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-VHFIP. Moving beyond simple procedural lists, we delve into the causal relationships between molecular structure, ionization methods, and fragmentation behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to master the analysis of this and similar fluorinated compounds.

Core Molecular Characteristics and Their Analytical Implications

Understanding the inherent properties of 2-VHFIP is fundamental to predicting its behavior in a mass spectrometer.

-

Molecular Formula: C₅H₄F₆O

-

Molecular Weight (Nominal): 194 g/mol [1]

-

Key Structural Features:

-

Hexafluoroisopropyl Group: The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, increasing the acidity of the hydroxyl proton and creating predictable cleavage points.

-

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, influencing fragmentation pathways like dehydration.

-

Vinyl Group: This site of unsaturation provides an alternative charge center and can participate in unique rearrangements.

-

Volatility: The high degree of fluorination reduces intermolecular hydrogen bonding, making 2-VHFIP sufficiently volatile for GC-MS analysis.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given its volatility, GC-MS is the ideal method for the analysis of 2-VHFIP. The choice of ionization technique is the most critical parameter, dictating the nature and extent of the information obtained.

Electron Ionization (EI): The Fingerprint of Fragmentation

Electron Ionization (EI) is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation.[4][5] This creates a characteristic mass spectrum that serves as a structural fingerprint, though it may result in a weak or absent molecular ion peak.[4][6][7]

Predicted EI Fragmentation Pathways for 2-VHFIP:

The fragmentation of 2-VHFIP is governed by the stability of the resulting ions and neutral losses. Key pathways for alcohols include alpha cleavage and dehydration.[8][9][10]

-

Alpha (α) Cleavage (Loss of a Trifluoromethyl Radical): The most favored cleavage in similar fluorinated alcohols is the breaking of the C-C bond adjacent to the oxygen atom. The loss of a stable trifluoromethyl radical (•CF₃, 69 u) results in a resonance-stabilized oxonium ion. This is often the base peak.

-

[M - CF₃]⁺ = m/z 125

-

-

Dehydration (Loss of Water): A common pathway for alcohols is the elimination of a water molecule (H₂O, 18 u).[9][10] This results in an alkene radical cation.

-

[M - H₂O]⁺• = m/z 176

-

-

Formation of CF₃⁺: The trifluoromethyl cation itself is a stable species and will likely be observed as a prominent peak.

-

[CF₃]⁺ = m/z 69

-

Caption: Predicted major fragmentation pathways for 2-VHFIP under Electron Ionization (EI).

Chemical Ionization (CI): Confirming the Molecular Weight

To overcome the common absence of a molecular ion in EI spectra, the "soft" technique of Chemical Ionization (CI) is employed.[6][11] In CI, a reagent gas (e.g., methane or ammonia) is ionized first. These reagent ions then transfer a proton to the analyte in a gentle reaction, primarily forming a protonated molecule, [M+H]⁺, with minimal fragmentation.[11][12]

Expected Ions in CI (Methane Reagent Gas):

-

Protonated Molecule: [M+H]⁺ = m/z 195

-

Adduct Ions: [M+C₂H₅]⁺ = m/z 223 and [M+C₃H₅]⁺ = m/z 235 may also be observed.

The presence of a strong peak at m/z 195 provides unambiguous confirmation of the molecular weight of 2-VHFIP.

Caption: The process of Chemical Ionization (CI) for generating the [M+H]⁺ ion.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1-100 ppm solution of 2-VHFIP in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC System Configuration:

-

Injector: Split/Splitless inlet at 250 °C. Use a 1 µL injection with a 50:1 split ratio.

-

Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent resolution for this type of analyte.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 40 °C (hold for 2 min), ramp at 20 °C/min to 280 °C (hold for 2 min). This ensures the elution of the volatile analyte while cleaning the column of any higher boiling impurities.

-

-

MS Detector Parameters:

-

Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C for EI, 180 °C for CI.

-

Scan Range: m/z 40-300.

-

Ionization Mode: Perform separate runs for EI (70 eV) and CI (with methane).

-

Advanced Mass Spectrometric Techniques

For unequivocal structural proof and trace analysis, more advanced MS techniques are required.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments (e.g., TOF, Orbitrap) measure mass with extremely high accuracy (typically <5 ppm error), allowing for the determination of the elemental composition of the parent molecule and its fragments. This is the gold standard for confirming the identity of an unknown.

Table 1: Calculated Exact Masses for Key 2-VHFIP Ions

| Ion Formula | Description | Nominal Mass (m/z) | Calculated Exact Mass (m/z) |

| C₅H₄F₆O⁺• | Molecular Ion (EI) | 194 | 194.0166 |

| C₅H₅F₆O⁺ | Protonated Molecule (CI) | 195 | 195.0244 |

| C₄H₄F₃O⁺ | Fragment (Loss of •CF₃) | 125 | 125.0214 |

| C₅H₂F₆⁺• | Fragment (Loss of H₂O) | 176 | 176.0057 |

| CF₃⁺ | Trifluoromethyl Cation | 69 | 68.9952 |

Tandem Mass Spectrometry (MS/MS)

MS/MS provides an additional dimension of structural verification. In this technique, a specific ion (a "precursor") is selected, fragmented again via collision-induced dissociation (CID), and its product ions are analyzed. For 2-VHFIP, selecting the [M+H]⁺ ion (m/z 195) from a CI source and fragmenting it would yield a unique product ion spectrum, confirming the connectivity of the molecule.

Caption: A generalized workflow for a tandem mass spectrometry (MS/MS) experiment.

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of modern analytical strategy. A multi-faceted approach is essential for complete characterization. GC-MS with Electron Ionization provides a detailed structural fingerprint through its fragmentation pattern, while Chemical Ionization is crucial for confirming the molecular weight. For definitive proof of identity, High-Resolution Mass Spectrometry delivers the elemental composition, and Tandem Mass Spectrometry confirms the molecular structure. By understanding the principles behind each technique and applying them logically, researchers can confidently identify and characterize this unique fluorinated molecule.

References

- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?

- NIH. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.

- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

- ChemNet. (n.d.). 19701-19-0 this compound.

- Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS).

- Martin, J. W., Muir, D. O. G., Moody, G. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74.

- ChemicalBook. (n.d.). This compound | 19701-19-0.

- PubMed. (n.d.). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.

- ResearchGate. (2025, August 6). Structure and dynamics of hexafluoroisopropanol-water mixtures by x-ray diffraction, small-angle neutron scattering, NMR spectroscopy, and mass spectrometry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Creative Proteomics. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry.

- YouTube. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra.

- Vanderbilt University. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1).

- YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

Sources

- 1. This compound | 19701-19-0 [chemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 7. as.uky.edu [as.uky.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. azom.com [azom.com]

- 12. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Vinylhexafluoroisopropanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-vinylhexafluoroisopropanol (VHFIP) in organic solvents. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes theoretical principles with practical methodologies to facilitate a deep understanding of VHFIP's solvent interactions. While specific quantitative solubility data for VHFIP is not extensively available in public literature, this guide leverages data from the structurally analogous compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to provide robust predictions and a framework for experimental determination.

Introduction to this compound: A Unique Fluorinated Monomer

This compound (VHFIP), with the chemical formula C5H4F6O, is a fluorinated alcohol distinguished by the presence of a vinyl group. This unique combination of a reactive vinyl moiety and the highly electronegative hexafluoroisopropyl group imparts distinct physicochemical properties, making it a valuable monomer in the synthesis of specialty polymers and copolymers with enhanced chemical resistance and thermal stability.[1] Understanding its solubility is paramount for its application in polymerization reactions, formulation development, and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19701-19-0 | [2] |

| Molecular Formula | C5H4F6O | [2] |

| Molecular Weight | 194.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.421 g/cm³ (at 25 °C) | [2] |

| Boiling Point | 99.9 °C at 760 mmHg | [2] |

| Flash Point | 14.2 °C | [2] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and the solvent.[3] For a more quantitative and predictive understanding, two powerful theoretical frameworks are particularly relevant for fluorinated alcohols like VHFIP: Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a numerical method to predict the miscibility of materials by breaking down the total cohesive energy density into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is probable.[6][7]

Caption: Predictive model for solubility using Hansen Solubility Parameters.

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[8][9] These parameters are invaluable for understanding the specific solute-solvent interactions that drive solubility.

Fluorinated alcohols like HFIP are known to be strong hydrogen bond donors (high α value) and have a negligible hydrogen bond accepting ability (low β value).[10] The Kamlet-Taft parameters for the structurally similar 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are α = 1.96, β = 0.00, and π* = 0.65.[11] It is highly probable that VHFIP exhibits similar characteristics, indicating its propensity to dissolve in solvents that are good hydrogen bond acceptors.

Predicted Solubility of this compound

In the absence of direct quantitative data for VHFIP, we can infer its solubility profile from its structural analogue, HFIP, and general principles of fluorinated alcohol chemistry. Fluorinated alcohols are generally polar compounds with strong hydrogen-bonding capabilities.[10]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible/Highly Soluble | Ethers are good hydrogen bond acceptors, readily interacting with the acidic proton of VHFIP. HFIP is known to be soluble in ether. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Miscible/Highly Soluble | Ketones are also strong hydrogen bond acceptors. HFIP is soluble in acetone. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Miscible/Highly Soluble | VHFIP can both donate and accept hydrogen bonds with other alcohols, leading to high miscibility.[12][13] |

| Aromatic Hydrocarbons | Toluene, Xylene | Partially Soluble to Soluble | Aromatic hydrocarbons are nonpolar to weakly polar and cannot accept hydrogen bonds. Solubility will be limited but may be enhanced by dispersion forces.[14] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble to Insoluble | These are nonpolar solvents with only weak dispersion forces, leading to poor interaction with the polar VHFIP. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and can engage in dipole-dipole interactions with VHFIP.[15] |

| Water (Polar Protic) | Miscible | The strong hydrogen bonding capability of the hexafluoroisopropanol group suggests high miscibility with water, similar to HFIP. |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following protocols outline standard methods for qualitative and quantitative solubility assessment.

Qualitative Miscibility Determination

This method provides a rapid assessment of whether a liquid is miscible, partially miscible, or immiscible in a given solvent.

Protocol:

-

To a clean, dry test tube, add 1 mL of the organic solvent.

-

Incrementally add this compound dropwise, vortexing or shaking after each addition.

-

Observe the solution for any signs of phase separation, cloudiness, or the formation of a second layer.

-

Continue adding VHFIP up to a 1:1 volume ratio.

-

Record the observations at each stage. A clear, homogeneous solution indicates miscibility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[6]

Protocol:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the desired organic solvent in sealed vials.

-

Equilibrate the vials at a constant temperature using a shaker or agitator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved VHFIP to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, taking care not to disturb the undissolved layer. A syringe filter can be used to ensure no suspended droplets are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of VHFIP in the diluted aliquot using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16][17]

-

Calculate the original solubility in the solvent in units such as g/100 mL or mol/L.

Caption: Workflow for the shake-flask method of solubility determination.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a specialty fluorinated monomer with a predicted solubility profile characteristic of polar, hydrogen-bond-donating compounds. It is expected to be highly soluble in polar aprotic solvents that are good hydrogen bond acceptors, such as ethers and ketones, as well as in polar protic solvents like alcohols and water. Its solubility is predicted to be limited in nonpolar hydrocarbon solvents. For precise quantitative data, the experimental protocols provided in this guide should be followed. A thorough understanding of its solubility is critical for the effective utilization of this versatile monomer in various scientific and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Kamlet-Taft solvent parameters [stenutz.eu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Kamlet-Taft solvent parameters [stenutz.eu]

- 12. Protic solvent - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. enviro.wiki [enviro.wiki]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Thermal Stability of 2-Vinylhexafluoroisopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylhexafluoroisopropanol (VHFIP) is a fluorinated monomer of significant interest due to the unique properties conferred by its hexafluoroisopropanol (HFIP) moiety, including strong hydrogen bond donation, low refractive index, and high gas permeability in its polymerized form. These characteristics make poly(VHFIP) a candidate for advanced applications in photoresists, optical materials, and pharmaceutical formulations. However, the monomer's utility is intrinsically linked to its thermal stability. This guide provides an in-depth analysis of the thermal stability of VHFIP, detailing the primary degradation pathways, methodologies for its assessment, and best practices for handling and storage to ensure its integrity.

Introduction: The Chemical Landscape of VHFIP

This compound, CAS 19701-19-0[1], is a unique monomer characterized by three key functional groups: a polymerizable vinyl group, a highly acidic hydroxyl group, and two trifluoromethyl (CF₃) groups. The electron-withdrawing nature of the two CF₃ groups dramatically increases the acidity of the adjacent hydroxyl group, making it a powerful hydrogen bond donor. This feature is critical for its applications, particularly in creating specialized polymer systems.

However, the juxtaposition of a reactive vinyl group with the electronegative hexafluoroisopropyl moiety presents inherent thermal stability challenges. Understanding these challenges is paramount for controlling polymerization, preventing unwanted side reactions during synthesis and storage, and ensuring the quality of the final polymeric material.

Core Mechanisms of Thermal Instability

The thermal degradation of VHFIP is not governed by a single mechanism but is rather a competition between several potential pathways. The dominant pathway is often dictated by temperature, atmosphere, and the presence of impurities or inhibitors.

Spontaneous Radical Polymerization

The most significant thermal liability of VHFIP, like most vinyl monomers, is its propensity for spontaneous, thermally initiated radical polymerization.[2][3] This chain reaction process can be initiated by heat, which provides the activation energy to form radical species.[2][4]

-

Initiation: At elevated temperatures, trace impurities or even monomer-monomer interactions can lead to the formation of an initial free radical. This radical attacks the electron-rich double bond of a VHFIP molecule.[3]

-

Propagation: The newly formed radical then attacks another monomer, propagating the polymer chain.[2][4] This process repeats, rapidly consuming monomer and increasing viscosity.

-

Termination: The reaction ceases when two growing radical chains combine or disproportionate.[2]

This spontaneous polymerization is highly exothermic and can lead to a runaway reaction if not controlled, posing a significant safety hazard. It is the primary reason why reactive monomers like VHFIP are stored with inhibitors.

Potential for Elimination and Decomposition

While polymerization is often the primary concern at moderate temperatures, higher thermal stress can induce molecular decomposition. For fluorinated alcohols and ethers, several degradation routes are plausible:

-

Dehydrofluorination: The presence of the acidic proton and adjacent fluorine atoms creates the potential for the elimination of hydrogen fluoride (HF), a highly corrosive and hazardous gas. This is a common decomposition pathway for many fluoropolymers and fluoroelastomers at high temperatures.[5]

-

Backbone Cleavage: At very high temperatures, C-C bond cleavage can occur, fragmenting the molecule. Studies on related fluorinated compounds show that thermal stress can lead to the formation of various smaller fluorinated and non-fluorinated species.[6][7]

The diagram below illustrates the competing primary instability pathways for VHFIP.

Caption: Integrated workflow for VHFIP thermal stability assessment.

Factors Influencing Stability: Storage and Handling